molecular formula C24H28N4O8 B6525701 N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid) CAS No. 1051931-33-9

N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid)

Cat. No.: B6525701
CAS No.: 1051931-33-9
M. Wt: 500.5 g/mol
InChI Key: FVIPVMIURWFQTO-UHFFFAOYSA-N
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Description

The compound N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid) features a phthalazin-1-amine core substituted with a 4-methylphenyl group at position 4 and a dimethylaminopropyl chain at the N-position, forming a bis-oxalate salt. This salt formulation likely enhances solubility compared to the free base. The dimethylaminopropyl group may improve bioavailability by increasing water solubility, while the 4-methylphenyl substituent could influence target binding via hydrophobic interactions.

Properties

IUPAC Name

N',N'-dimethyl-N-[4-(4-methylphenyl)phthalazin-1-yl]propane-1,3-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4.2C2H2O4/c1-15-9-11-16(12-10-15)19-17-7-4-5-8-18(17)20(23-22-19)21-13-6-14-24(2)3;2*3-1(4)2(5)6/h4-5,7-12H,6,13-14H2,1-3H3,(H,21,23);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIPVMIURWFQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Phthalazine-Based Anticancer Research

Compounds such as N-(4-chlorophenyl)-4-(3-substitutedphenylamino)methyl)phthalazin-1-amines (e.g., 16a-d) share the phthalazin-1-amine core but differ in substituents. For example:

  • 16a : Substituted with aniline.
  • 16b : Substituted with m-chloroaniline.
  • 16c : Substituted with m-toluidine.
  • 16d : Substituted with m-anisidine.

Key Differences :

  • The dimethylaminopropyl chain in the target compound may confer superior solubility compared to the methylene-linked aryl groups in 16a-d .
Table 1: Substituent Effects in Phthalazin-1-amine Derivatives
Compound Core Structure R Group (Position 4) N-Substituent Potential Impact
Target Compound Phthalazin-1-amine 4-methylphenyl Dimethylaminopropyl Enhanced solubility
16a-d () Phthalazin-1-amine 4-chlorophenyl Varied aryl amines Altered binding affinity

Phthalazinone Derivatives in Toxin Research

The compound 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-1,2-dihydrophthalazin-1-one (T3D1463) shares a phthalazinone core but differs in substitution:

  • Chlorobenzyl group : Introduces steric bulk and lipophilicity.
  • Hexahydroazepin substituent: A seven-membered ring that may enhance conformational flexibility compared to the dimethylaminopropyl chain.

Key Differences :

  • Phthalazinone (ketone) vs. phthalazin-1-amine (amine) cores: The former may exhibit different hydrogen-bonding capabilities.
  • The target compound’s bis-oxalate salt is absent in T3D1463, suggesting divergent pharmacokinetic profiles .

Perfluorinated Sulfonamides with Dimethylaminopropyl Groups

Compounds like N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide (Pharos Project) share the dimethylaminopropyl group but feature perfluorinated sulfonamide backbones.

Key Differences :

  • Application : Sulfonamides are often used as surfactants or industrial chemicals, whereas phthalazin-amines are typically drug candidates.
  • Physicochemical Properties : Perfluorinated chains confer extreme hydrophobicity, contrasting with the hydrophilic bis-oxalate salt in the target compound .

Triazine and Pyrrolidine Derivatives

Compounds like N-{4-[(4-dimethylaminophenyl)imino]...pyrrolidine-1-yl}butyramide () feature triazine cores with multiple dimethylaminophenyl and pyrrolidine groups.

Key Differences :

  • Solubility : Multiple aromatic systems may reduce solubility compared to the target compound’s single phthalazine core .

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